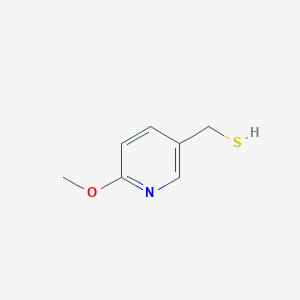

(6-Methoxypyridin-3-yl)methanethiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9NOS |

|---|---|

Molecular Weight |

155.22 g/mol |

IUPAC Name |

(6-methoxypyridin-3-yl)methanethiol |

InChI |

InChI=1S/C7H9NOS/c1-9-7-3-2-6(5-10)4-8-7/h2-4,10H,5H2,1H3 |

InChI Key |

QHPWWYZDIJABHO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)CS |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxypyridin 3 Yl Methanethiol and Its Precursors

Strategies for Constructing the 6-Methoxypyridine Core

The formation of the 6-methoxypyridine scaffold is a critical initial step, often accomplished by creating key halogenated intermediates that can be further functionalized.

Halogenated pyridines serve as versatile building blocks in the synthesis of more complex substituted pyridines. 5-Bromo-2-methoxypyridine is a prominent example of such an intermediate. One common synthetic approach involves the nucleophilic substitution of a dihalogenated pyridine (B92270). For instance, 2,5-dibromopyridine (B19318) can be treated with sodium methoxide (B1231860) in methanol (B129727). The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism where the methoxide ion displaces one of the bromine atoms, typically the one at the 2-position which is more activated towards nucleophilic attack.

Another route to a key halogenated precursor, 2-amino-6-chloro-3-nitropyridine (B151482), sets the stage for subsequent methoxylation. This intermediate is crucial for building polysubstituted pyridines. The synthesis of 2,3-diamino-6-methoxypyridine, for example, begins with the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide in a polar solvent. nih.gov

A summary of representative synthetic routes to key halogenated pyridine intermediates is presented in the table below.

| Starting Material | Reagents | Product | Yield | Reference |

| 2,5-Dibromopyridine | Sodium Methoxide, Methanol | 5-Bromo-2-methoxypyridine | High | researchgate.net |

| 2-Amino-5-bromopyridine (B118841) | 2,5-Hexanedione (B30556), p-Toluene sulfonic acid | 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | Not specified | nih.gov |

| 2,6-Dichloropyridine | Sodium Methoxide | 2-Chloro-6-methoxypyridine | Not specified | nih.gov |

The introduction of a methoxy (B1213986) group onto the pyridine ring is a pivotal transformation. This is typically achieved through nucleophilic substitution of a suitable leaving group, such as a halogen, by a methoxide source. Sodium methoxide is a commonly employed reagent for this purpose, often in methanol or another polar solvent like dimethylformamide (DMF). researchgate.net

For example, the synthesis of 2-amino-5-methoxypyridine (B21397) has been achieved by first protecting the amino group of 2-amino-5-bromopyridine by reacting it with 2,5-hexanedione to form a pyrrole (B145914) ring. The resulting 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is then subjected to methoxylation with sodium methylate, followed by deprotection to yield the desired product. nih.gov This multi-step sequence highlights a strategy to achieve regioselective methoxylation.

In the synthesis of more complex molecules, such as certain gamma-secretase modulators, the methoxypyridine B-ring is constructed via nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide, yielding 6-bromo-2-methoxy-3-aminopyridine. researchgate.net The reaction conditions for these methoxylation reactions are generally mild, although heating may be required to drive the reaction to completion.

| Substrate | Reagent | Product | Reference |

| 2,6-Dibromo-3-aminopyridine | Sodium Methoxide, 1,4-Dioxane | 6-Bromo-2-methoxy-3-aminopyridine | researchgate.net |

| 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | Sodium Methylate | 5-Methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | nih.gov |

| 2-Amino-6-chloro-3-nitropyridine | Sodium Methoxide, Methanol | 2-Amino-6-methoxy-3-nitropyridine | nih.gov |

Introduction of the Methanethiol (B179389) Functionality

Once the 6-methoxypyridine core is established, the next phase is the introduction of the methanethiol group. A common precursor for this transformation is (6-methoxypyridin-3-yl)methanol (B151917). nih.gov This alcohol can be synthesized through various methods, including the reduction of a corresponding carboxylic acid or ester, or via a Grignard reaction with a suitable formaldehyde (B43269) equivalent.

A conventional method for synthesizing thiols is the reaction of an alkyl halide with a sulfur nucleophile. In this context, (6-methoxypyridin-3-yl)methanol can be converted to its corresponding halide, such as (6-methoxypyridin-3-yl)methyl chloride or bromide, using standard halogenating agents (e.g., thionyl chloride or phosphorus tribromide). The resulting pyridylmethane halide can then be treated with a thiolating reagent like sodium hydrosulfide (B80085) (NaSH) to generate the desired (6-methoxypyridin-3-yl)methanethiol. Sodium hydrosulfide is a strong nucleophile that readily displaces the halide in an SN2 reaction. Care must be taken during this step as sodium hydrosulfide can release toxic hydrogen sulfide (B99878) gas upon contact with acids. researchgate.netorganic-chemistry.org

An alternative to the halide displacement route involves the formation and subsequent hydrolysis of an S-alkylisothiouronium salt. This method avoids the direct use of foul-smelling thiols and is often considered a more odorless procedure. researchgate.netorganic-chemistry.org The process begins with the conversion of the starting alcohol, (6-methoxypyridin-3-yl)methanol, to its corresponding halide. This halide is then reacted with thiourea (B124793) to form a stable, crystalline S-((6-methoxypyridin-3-yl)methyl)isothiouronium salt. The final step is the alkaline hydrolysis of this salt, which yields the target thiol, this compound. researchgate.net

Another approach for the conversion of alcohols to thiols involves the use of reagents like Lawesson's reagent or phosphorus pentasulfide, although these are more commonly used for the thionation of carbonyl compounds. nih.gov The direct conversion of primary carbamates, which can be derived from alcohols, to thiols using phosphorus pentasulfide has also been reported.

Thiomethylation refers to the introduction of a methylthio (-SCH3) group into a molecule. While the synthesis of this compound involves the formation of a mercaptomethyl (-CH2SH) group, understanding thiomethylation provides a broader context for C-S bond formation. Thiomethylation of phenols and other activated aromatic systems can be achieved under various conditions. In some metabolic pathways, heterocyclic compounds can undergo thiomethylation. Synthetic methods for thiomethylation can involve electrophilic "CH3S+" sources or nucleophilic "CH3S-" reagents, depending on the substrate and reaction conditions.

Exploration of Protecting Group Strategies for Thiol Synthesis

The thiol group (-SH) is highly nucleophilic and susceptible to oxidation, often forming disulfide bonds (-S-S-). This reactivity necessitates the use of protecting groups during multi-step syntheses to prevent unwanted side reactions. nih.gov The choice of a protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal (deprotection) without affecting other functional groups in the molecule. jocpr.com This principle of using groups that can be installed and removed selectively in the presence of others is known as employing orthogonal protecting groups. jocpr.com

In the context of synthesizing complex molecules containing a thiol, such as in peptide synthesis involving the amino acid cysteine, several protecting groups have been developed and are commonly used. nih.govbiosynth.com These strategies are directly applicable to the synthesis of this compound. Common protecting groups for thiols include:

Trityl (Trt): This bulky group provides excellent protection and is typically removed under acidic conditions.

Acetamidomethyl (Acm): The Acm group is stable to the acidic and basic conditions often used in peptide synthesis and is typically removed with mercury(II) or iodine reagents.

tert-Butyl (tBu): This group is stable to a wide range of conditions but can be removed with strong acids.

Pyridazinedione (PD): A more recent development, the PD scaffold serves as a thiol-labile protecting group, meaning it can be removed by other thiol-containing reagents, which is useful in specific applications like native chemical ligation. rsc.org

The selection of an appropriate protecting group for the synthesis of this compound would depend on the specific reaction sequence planned for its synthesis and the presence of other sensitive functional groups.

Table 1: Common Protecting Groups for Thiol Synthesis

| Protecting Group | Structure | Deprotection Conditions | Key Features |

|---|---|---|---|

| Trityl (Trt) | -C(C₆H₅)₃ | Mildly acidic conditions (e.g., TFA), H₂/Pd | Bulky, acid-labile. creative-peptides.com |

| Acetamidomethyl (Acm) | -CH₂NHCOCH₃ | Mercury(II) acetate (B1210297), Iodine | Stable to a wide range of reagents. creative-peptides.com |

| tert-Butyl (tBu) | -C(CH₃)₃ | Strong acids (e.g., HBr/AcOH) | Acid-labile, stable to bases. creative-peptides.com |

| Pyridazinedione (PD) | Heterocyclic scaffold | Thiol reagents (e.g., dithiothreitol) | Thiol-labile, useful for specific ligation chemistry. rsc.org |

Green Chemistry Approaches in Pyridinemethanethiol Synthesis

Key green chemistry strategies applicable to this synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating methods. encyclopedia.pubnih.gov This technique is particularly effective for heterocyclic synthesis. nih.gov For instance, the synthesis of pyridine derivatives via multicomponent reactions under microwave irradiation has been shown to be highly efficient. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) or using mechanical methods like grinding or ball milling minimizes the use and disposal of often toxic and volatile organic solvents. encyclopedia.pubrasayanjournal.co.in These techniques can enhance reaction rates by bringing reactants into close physical contact. encyclopedia.pub

Use of Greener Solvents: When solvents are necessary, replacing hazardous solvents with more environmentally friendly alternatives, such as water, ethanol, or ionic liquids designed for low toxicity, is a core tenet of green chemistry. rasayanjournal.co.in

Catalysis: The use of catalysts, especially reusable heterogeneous catalysts, is preferred over stoichiometric reagents. Catalysts increase reaction efficiency and reduce waste by being effective in small amounts and allowing for easier product purification. researchgate.net This approach has been successfully used in the synthesis of various pyridine and pyrimidine (B1678525) derivatives. researchgate.netresearchgate.net

By incorporating these approaches, the synthesis of this compound and its precursors can be made more sustainable and efficient.

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating in Pyridine Synthesis

| Compound | Microwave Method Yield (%) | Microwave Method Time (min) | Conventional Method Yield (%) | Conventional Method Time (h) |

|---|---|---|---|---|

| 5a | 93 | 7 | 84 | 6 |

| 5b | 94 | 7 | 83 | 8 |

| 5c | 90 | 5 | 73 | 9 |

Data adapted from a study on the synthesis of pyridine derivatives, demonstrating the efficiency of microwave irradiation. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (6-Methoxypyridin-3-yl)methanamine |

| (6-Methoxypyridin-3-yl)methanol |

| 6-Methoxypyridine-3-carbaldehyde |

| 6-Methoxypyridine-3-carbonitrile |

| Cysteine |

| Dithiothreitol |

| Iodine |

| Mercury(II) acetate |

| Trifluoroacetic acid (TFA) |

| Acetic Acid (AcOH) |

Chemical Reactivity and Transformation Mechanisms of 6 Methoxypyridin 3 Yl Methanethiol

Reactivity of the Thiol Group

The thiol (-SH) functional group is the primary center of reactivity in (6-Methoxypyridin-3-yl)methanethiol, exhibiting nucleophilic properties, susceptibility to oxidation, and acidity.

Nucleophilic Properties and Alkylation Reactions

The sulfur atom of the thiol group possesses lone pairs of electrons, rendering it nucleophilic. However, its reactivity is significantly enhanced upon deprotonation to form the thiolate anion. This thiolate is a potent nucleophile and readily participates in alkylation reactions with various electrophiles.

For instance, in the presence of a base, this compound can be converted to its corresponding thiolate. This thiolate can then react with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in a classic SN2 reaction to form the corresponding thioether. The general scheme for this alkylation is as follows:

Reaction Scheme: Alkylation of this compound

(Where R-X is an alkylating agent)

The nucleophilicity of the thiolate is influenced by the electronic nature of the pyridine (B92270) ring. The methoxy (B1213986) group at the 6-position is an electron-donating group, which can slightly increase the electron density on the pyridine ring, although the primary electronic effects are on the ring itself rather than being directly transmitted to the distant thiol group.

Oxidation Reactions of the Sulfhydryl Group (e.g., Disulfide Formation, Sulfonic Acid Derivatives)

The sulfhydryl group of this compound is susceptible to oxidation, leading to a variety of products depending on the oxidizing agent and reaction conditions.

A mild oxidation, for example with iodine (I₂) or hydrogen peroxide (H₂O₂), will typically lead to the formation of the corresponding disulfide, bis(6-methoxypyridin-3-yl)methyl disulfide. This reaction involves the coupling of two thiol molecules.

Reaction Scheme: Disulfide Formation

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃), can further oxidize the sulfur atom to form sulfonic acid derivatives. This transformation involves the insertion of three oxygen atoms and results in the formation of (6-methoxypyridin-3-yl)methanesulfonic acid. This is a common reaction for thiols. evitachem.com

Acidity of the Thiol Proton and Thiolate Formation

Similar to other thiols, the proton of the sulfhydryl group in this compound is weakly acidic. For comparison, the pKa of the simplest thiol, methanethiol (B179389), is approximately 10.4. evitachem.com The acidity of the thiol proton in the title compound is expected to be in a similar range.

Deprotonation is readily achieved by treatment with a suitable base, such as a metal hydroxide (B78521) (e.g., NaOH) or an alkoxide (e.g., sodium ethoxide), to generate the highly nucleophilic thiolate anion. The formation of this thiolate is a crucial first step for many of its reactions, including the alkylation reactions discussed previously.

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound retains its basic and nucleophilic character. It can readily react with electrophiles, a characteristic feature of tertiary amines and pyridine itself. google.com

Protonation: The lone pair of electrons on the nitrogen atom allows it to act as a base and accept a proton from an acid, forming a pyridinium (B92312) salt. The pKa of the conjugate acid of pyridine is 5.25, and the presence of the electron-donating methoxy group at the 6-position would be expected to slightly increase the basicity of the nitrogen atom in this compound. google.com

Alkylation: The pyridine nitrogen can be alkylated by reaction with alkyl halides to form quaternary pyridinium salts. This reaction introduces a positive charge on the nitrogen atom, which significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack.

Oxidation: The nitrogen atom can be oxidized to an N-oxide by treatment with peracids, such as m-chloroperoxybenzoic acid (m-CPBA). google.com This transformation can be useful for modifying the regioselectivity of subsequent electrophilic substitution reactions on the pyridine ring.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. google.com However, the presence of the methoxy group at the 6-position, an activating group, enhances the ring's reactivity towards electrophiles.

The directing effect of the substituents on the ring dictates the position of substitution. The nitrogen atom directs incoming electrophiles to the 3- and 5-positions. The methoxy group at position 6 is an ortho, para-director. Therefore, for an electrophilic attack on this compound, the positions ortho and para to the activating methoxy group (positions 5 and 3 respectively) and meta to the deactivating nitrogen (position 5) are the most likely sites of reaction. Considering the steric hindrance from the methanethiol group at position 3, electrophilic substitution is most likely to occur at the 5-position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation, though they often require forcing conditions for pyridine derivatives.

Investigating Reaction Mechanisms through Kinetic and Mechanistic Studies

Kinetic studies of SN2 reactions involving the thiolate would likely show second-order kinetics, dependent on the concentrations of both the thiolate and the alkylating agent. The rate would also be influenced by the nature of the solvent and the leaving group on the electrophile.

The mechanisms of electrophilic aromatic substitution on the pyridine ring would proceed through a cationic intermediate, similar to the Wheland intermediate in benzene chemistry. The stability of this intermediate, influenced by the electronic effects of the nitrogen atom and the methoxy group, would determine the regioselectivity of the reaction. Kinetic isotope effect studies could be employed to determine the rate-determining step of these substitutions.

Further research, including computational modeling and experimental kinetic analysis, would be invaluable in providing a more detailed and quantitative understanding of the reaction mechanisms of this versatile molecule.

Functional Group Interconversions and Derivatization Strategies

The chemical reactivity of this compound is primarily centered around the nucleophilic nature of the thiol group and the inherent aromatic character of the methoxypyridine ring. These features allow for a variety of functional group interconversions and derivatization strategies, which are crucial for the synthesis of more complex molecules, particularly in the context of medicinal chemistry and drug discovery. The derivatization of this molecule often targets the thiol moiety to create thioethers, disulfides, and other sulfur-containing functionalities.

The thiol group of this compound can be readily deprotonated by a suitable base to form the corresponding thiolate anion. This thiolate is a potent nucleophile and can participate in a range of substitution and addition reactions. Furthermore, the sulfur atom is susceptible to oxidation, leading to the formation of disulfides, sulfoxides, or sulfonic acids, depending on the oxidizing agent and reaction conditions.

A key strategy for the derivatization of this compound involves the S-alkylation of the thiol group to form thioethers. This transformation is typically achieved by reacting the thiol with an alkyl halide in the presence of a base. The methoxy-substituted pyridine ring can influence the reactivity of the thiol group through electronic effects, and it also offers a site for further functionalization, although derivatization of the thiol is more commonly reported.

The synthesis of various derivatives of the (6-methoxypyridin-3-yl)methyl core is of significant interest in the development of new therapeutic agents. For instance, the related compound, (6-methoxypyridin-3-yl)methanol (B151917), can be converted to (6-methoxypyridin-3-yl)methyl methanesulfonate. googleapis.com This transformation of a hydroxyl group into a good leaving group (mesylate) is a standard synthetic strategy that facilitates nucleophilic substitution. A similar strategy can be envisioned where this compound is used as a nucleophile to displace leaving groups from various electrophilic partners, leading to a diverse array of thioether derivatives.

The following tables outline some of the key functional group interconversions and derivatization strategies for this compound based on established thiol chemistry and related findings in the literature.

Table 1: S-Alkylation of this compound

| Electrophile | Reagents and Conditions | Product |

| Alkyl Halide (R-X) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) | (6-Methoxypyridin-3-yl)methyl alkyl sulfide (B99878) |

| Benzyl Bromide | K₂CO₃, Acetonitrile (B52724), Reflux | Benzyl (6-methoxypyridin-3-yl)methyl sulfide |

| Methyl Iodide | NaH, THF, 0 °C to rt | (6-Methoxypyridin-3-yl)methyl methyl sulfide |

| Ethyl Bromoacetate | Et₃N, CH₂Cl₂, rt | Ethyl 2-(((6-methoxypyridin-3-yl)methyl)thio)acetate |

This table illustrates the common S-alkylation reaction to form various thioethers. The reaction proceeds via an S_N2 mechanism where the thiolate anion displaces a halide or other suitable leaving group.

Table 2: Oxidation Reactions of this compound

| Oxidizing Agent | Reaction Conditions | Product |

| Air (O₂) | Catalyst (e.g., Fe³⁺), Basic pH | Bis((6-methoxypyridin-3-yl)methyl) disulfide |

| Iodine (I₂) | Inert Solvent (e.g., CH₂Cl₂) | Bis((6-methoxypyridin-3-yl)methyl) disulfide |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | (6-Methoxypyridin-3-yl)methanesulfinic acid |

| Peroxy acids (e.g., m-CPBA) | CH₂Cl₂, 0 °C to rt | (6-Methoxypyridin-3-yl)methanesulfonic acid |

This table summarizes the oxidation of the thiol group. Mild oxidizing agents typically yield the disulfide, while stronger oxidizing agents can lead to the formation of sulfinic or sulfonic acids.

Table 3: Michael Addition of this compound

| Michael Acceptor | Reagents and Conditions | Product |

| Acrylonitrile | Catalytic base (e.g., Triton B), rt | 3-(((6-Methoxypyridin-3-yl)methyl)thio)propanenitrile |

| Methyl Acrylate | Et₃N, Methanol (B129727), rt | Methyl 3-(((6-methoxypyridin-3-yl)methyl)thio)propanoate |

| Maleimide | DBU, THF, rt | 3-(((6-Methoxypyridin-3-yl)methyl)thio)pyrrolidine-2,5-dione |

This table presents the conjugate addition of the thiol to α,β-unsaturated carbonyl compounds and nitriles, known as the Michael reaction. This is an effective method for forming carbon-sulfur bonds.

Spectroscopic and Structural Elucidation of 6 Methoxypyridin 3 Yl Methanethiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise connectivity of atoms can be established.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns

The proton NMR (¹H NMR) spectrum of (6-Methoxypyridin-3-yl)methanethiol is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the methylene (B1212753) protons, the methoxy (B1213986) protons, and the thiol proton. The anticipated chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating methoxy group.

The protons on the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the C2 position, being adjacent to the nitrogen, would be the most deshielded. The proton at C4 and C5 would resonate at slightly lower chemical shifts. The coupling between these protons would result in characteristic splitting patterns (doublets and doublets of doublets) that would allow for their unambiguous assignment.

The methoxy group protons (-OCH₃) would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The methylene protons (-CH₂SH) adjacent to the pyridine ring would likely resonate as a doublet due to coupling with the thiol proton, in the region of δ 3.6-3.8 ppm. The thiol proton (-SH) itself is expected to give a broad singlet, and its chemical shift can be variable (δ 1.0-2.5 ppm) and is often concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.2 | d | ~2.5 |

| H-4 | ~7.6 | dd | ~8.5, 2.5 |

| H-5 | ~6.7 | d | ~8.5 |

| -OCH₃ | ~3.9 | s | - |

| -CH₂SH | ~3.7 | d | ~7.5 |

| -SH | 1.5 - 2.5 | t | ~7.5 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their chemical environment.

The carbon of the methoxy group is expected to appear in the upfield region of the spectrum (δ 50-60 ppm). The methylene carbon of the methanethiol (B179389) group would likely resonate at a lower field than a typical alkane due to the proximity of the aromatic ring and the sulfur atom (δ 25-35 ppm). The carbons of the pyridine ring will be observed in the aromatic region (δ 110-165 ppm). The carbon atom attached to the nitrogen (C6) and the carbon bearing the methoxy group (C2) will be the most deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~163 |

| C-3 | ~125 |

| C-4 | ~138 |

| C-5 | ~110 |

| C-6 | ~148 |

| -OCH₃ | ~53 |

| -CH₂SH | ~28 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show a correlation between the H-4 and H-5 protons of the pyridine ring, and between the methylene protons and the thiol proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom, for example, linking the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations would be expected between the methylene protons and the C3 and C4 carbons of the pyridine ring, as well as between the methoxy protons and the C6 carbon.

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes

Infrared spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.

The S-H stretching vibration of the thiol group is expected to appear as a weak band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration is generally weak and falls in the range of 600-800 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring are typically observed around 3000-3100 cm⁻¹, while the C-H stretches of the methoxy and methylene groups will be just below 3000 cm⁻¹.

The C=N and C=C stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the methoxy group is expected to produce a strong band around 1250 cm⁻¹ (asymmetric stretch) and another near 1030 cm⁻¹ (symmetric stretch).

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| S-H | Stretch | 2550 - 2600 | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| C=N, C=C (Pyridine) | Stretch | 1400 - 1600 | Medium-Strong |

| C-O (Methoxy) | Asymmetric Stretch | ~1250 | Strong |

| C-O (Methoxy) | Symmetric Stretch | ~1030 | Strong |

| C-S | Stretch | 600 - 800 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted pyridine ring. Pyridine itself exhibits π → π* transitions at around 200 nm and a weaker n → π* transition at approximately 270 nm. The presence of the methoxy and methanethiol substituents will cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima. The methoxy group, being an auxochrome, will increase the intensity and wavelength of the π → π* transition.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₉NOS), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm the molecular formula.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the thiol group (-SH), the methoxy group (-OCH₃), or cleavage of the bond between the methylene group and the pyridine ring. The most stable fragments would be those that can be stabilized by the aromatic pyridine ring. A prominent fragment would likely be the (6-methoxypyridin-3-yl)methyl cation, which could further fragment by losing the methoxy group.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion |

| 155 | [M]⁺ |

| 122 | [M - SH]⁺ |

| 124 | [M - OCH₃]⁺ |

| 123 | [(6-methoxypyridin-3-yl)CH₂]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete understanding of a molecule's structure and its behavior in the solid state.

While a specific single-crystal X-ray diffraction study for this compound is not publicly available in the reviewed literature, the methodology remains the gold standard for such a determination. The process would involve growing a suitable single crystal of the compound, which can be a challenging step, followed by its analysis using a diffractometer.

Based on studies of structurally similar pyridine and thiophene (B33073) derivatives, one can anticipate the types of structural information that would be obtained. researchgate.net For instance, analysis of related heterocyclic structures reveals how the planarity of the pyridine ring is influenced by its substituents. researchgate.net The crystal structure would reveal the dihedral angle between the pyridine ring and the methanethiol group, providing insight into the molecule's preferred conformation in the solid state.

Interactive Table: Hypothetical Crystallographic Data for this compound

This table illustrates the type of data that would be generated from a single-crystal X-ray diffraction experiment. The values are representative and not from an actual experiment on this specific compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₉NOS |

| Formula Weight | 155.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 7.3 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 725.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.42 |

| R-factor | < 0.05 |

Advanced Spectroscopic Techniques (e.g., Threshold Photoelectron Spectroscopy for related compounds)

Beyond standard spectroscopic methods like NMR and IR, advanced techniques can provide deeper insights into the electronic structure and bonding of molecules like this compound.

Threshold Photoelectron Spectroscopy (TPES) is a powerful technique used to study the electronic structure of radical species and reactive intermediates by providing vibrationally resolved photoionization data. rsc.org While TPES is typically applied to gas-phase species generated in situ, it offers valuable information on ionization energies and the characterization of ionic ground and excited states. rsc.org For a compound like this compound, related organosulfur radicals could be studied to understand the electronic influence of the sulfur atom. rsc.org

X-ray Photoelectron Spectroscopy (XPS) is another surface-sensitive technique that can provide information about the elemental composition and chemical states of atoms within a molecule. ul.ie For sulfur-containing compounds, XPS can distinguish between different oxidation states of sulfur, which would be relevant for studying potential oxidation products of the thiol group. ul.ie

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) techniques such as COSY, HSQC, and HMBC are indispensable for the unambiguous assignment of proton and carbon signals, especially in complex heterocyclic systems. ipb.pt These methods reveal scalar couplings between nuclei, allowing for the establishment of connectivity within the molecule. For this compound, these techniques would definitively link the protons and carbons of the pyridine ring to the methoxy and methanethiol substituents. ipb.ptresearchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study on (6-methoxypyridin-3-yl)methanethiol would begin with geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule.

From an optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles are determined. This provides a precise picture of the molecule's shape. For example, one would expect specific lengths for the C-S, S-H, C-O, and pyridine (B92270) ring C-N and C-C bonds. These theoretical values are often in excellent agreement with experimental data obtained from techniques like X-ray crystallography.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-S | ~1.85 Å |

| S-H | ~1.34 Å | |

| C(pyridine)-C(methylene) | ~1.51 Å | |

| C(pyridine)-O | ~1.36 Å | |

| O-C(methyl) | ~1.43 Å | |

| Bond Angle | C-S-H | ~96.5° |

| C(pyridine)-C-S | ~112.0° |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. Analysis of the spatial distribution of these orbitals would show where the molecule is most likely to engage in electron-donating or electron-accepting interactions.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. The map uses a color scale to indicate different potential values:

Red: Regions of most negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like oxygen, nitrogen, and sulfur). These are sites susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, usually around hydrogen atoms attached to electronegative atoms. These are sites for nucleophilic attack.

Green/Yellow: Regions of near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring, the oxygen of the methoxy (B1213986) group, and the sulfur atom of the thiol group. Positive potential (blue) would be expected around the hydrogen atom of the thiol group.

To quantify the reactivity predicted by HOMO-LUMO and MEP analysis, global and local reactivity descriptors are calculated from DFT results.

Global Descriptors: These include chemical potential (μ), hardness (η), and electrophilicity (ω). They provide a general measure of the molecule's reactivity as a whole.

Local Descriptors (Fukui Functions): These functions identify which specific atoms within the molecule are most reactive towards nucleophilic, electrophilic, or radical attack. The Fukui function helps to pinpoint the exact sites of reaction, refining the qualitative predictions from MEP maps.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is used to study the behavior of molecules in their excited states. This is particularly important for understanding a molecule's response to light.

TD-DFT calculations can predict the electronic absorption spectrum (like UV-Visible spectra) of a molecule. nih.gov The calculation yields the energies of electronic transitions from the ground state to various excited states, along with the probability (oscillator strength) of each transition. This allows for the theoretical prediction of the wavelengths of maximum absorption (λmax). The analysis would identify the nature of these transitions, for instance, whether they are π-π* or n-π* transitions involving the pyridine ring and the sulfur/oxygen heteroatoms.

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable single bonds, like the C-C bond connecting the pyridine ring to the methanethiol (B179389) group and the C-S bond, can exist in multiple spatial arrangements called conformers.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, based on classical mechanics. An MD simulation of this compound, often in a solvent like water, would provide insight into its dynamic behavior, flexibility, and how it interacts with its environment. This can reveal preferred conformational states and the pathways for transitioning between them. Studies on simpler molecules like methanethiol have used such methods to understand intermolecular interactions and cluster formation.

Computational Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The structure of this compound, featuring a pyridine ring, a methoxy group, and a methanethiol group, allows for a variety of intermolecular interactions that dictate its macroscopic properties. Computational modeling can predict and quantify these non-covalent interactions.

Hydrogen Bonding:

The nitrogen atom of the pyridine ring in this compound can act as a hydrogen bond acceptor. Theoretical studies on similar pyridine derivatives have shown the importance of this interaction. For instance, in complexes involving pyridine, the nitrogen atom readily participates in hydrogen bonds with suitable donor molecules. nih.gov Additionally, the oxygen atom of the methoxy group can also function as a hydrogen bond acceptor, a phenomenon observed in computational studies of methoxyphenols. researchgate.net The thiol group (-SH) is a weak hydrogen bond donor, and the sulfur atom can act as a very weak acceptor. In salts of thiobarbituric acid derivatives, N-H...S hydrogen bonds have been observed, indicating the potential for sulfur to participate in such interactions. nih.gov Therefore, in a condensed phase, this compound is expected to form a network of hydrogen bonds, with the pyridine nitrogen and methoxy oxygen being the primary acceptor sites.

π-π Stacking:

The pyridine ring of this compound is an aromatic system capable of engaging in π-π stacking interactions. Computational studies on pyridine dimers have revealed that while electrostatic repulsion between the lone pair on nitrogen can be a factor, dispersion forces lead to stable stacked geometries, particularly in antiparallel-displaced arrangements. researchgate.netnih.gov The interaction energy is influenced by the electronic nature of substituents on the pyridine ring. nih.gov The presence of the electron-donating methoxy group on the pyridine ring of this compound would likely enhance the electron density of the π-system, influencing the strength and geometry of π-π stacking interactions. nih.govrsc.org Density functional theory (DFT) calculations have been effectively used to analyze and quantify these stacking interactions in various pyridine-containing systems. nih.govrsc.org

| Interaction Type | Potential Participating Atoms/Groups | Theoretical Basis from Analogous Systems |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Studies on pyridine derivatives show the nitrogen atom is a strong hydrogen bond acceptor. nih.gov |

| Hydrogen Bond Acceptor | Methoxy Oxygen | Computational models of methoxyphenols confirm the oxygen atom's role as a hydrogen bond acceptor. researchgate.net |

| Hydrogen Bond Donor/Acceptor | Thiol Group (-SH) | The thiol group is a weak donor; the sulfur atom can be a weak acceptor, as seen in thiobarbiturate salts. nih.gov |

| π-π Stacking | Pyridine Ring | DFT calculations on pyridine dimers and substituted pyridines show stable stacking arrangements. researchgate.netnih.govnih.govrsc.org |

Ligand-Metal Coordination Modeling and Spectroscopic Property Prediction

The presence of both a pyridine nitrogen and a thiol sulfur makes this compound a potential bidentate ligand for various metal ions. Computational modeling is instrumental in predicting the coordination modes, stability of the resulting metal complexes, and their spectroscopic properties.

Ligand-Metal Coordination Modeling:

Theoretical models can predict the geometry and electronic structure of metal complexes involving this compound. The pyridine nitrogen and the deprotonated thiol sulfur (thiolate) can form a stable chelate ring with a metal center. This bidentate N,S-coordination is common for ligands containing both pyridine and thiol moieties. acs.orgresearchgate.net DFT calculations are frequently employed to optimize the geometries of such complexes and to determine bond lengths, bond angles, and coordination numbers. chemrxiv.org The coordination environment around the metal ion can vary depending on the metal's identity, oxidation state, and the presence of other ligands. mdpi.com For instance, with transition metals like copper(I), a sulfur-only coordination environment from multiple thiol-containing ligands is also a possibility, as demonstrated by X-ray absorption spectroscopy studies on copper(I) complexes with tripodal pseudopeptides containing cysteine. nih.gov

Spectroscopic Property Prediction:

Computational methods can also predict various spectroscopic properties of this compound and its metal complexes, which can then be compared with experimental data for structural elucidation.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule and its metal complexes. Coordination to a metal is expected to cause shifts in the vibrational frequencies of the pyridine ring and the C-S bond, which can be computationally modeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. Protonation of the pyridine nitrogen or coordination to a metal ion leads to significant downfield shifts of the pyridine proton signals, a phenomenon that can be accurately modeled. acs.org

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of the ligand and its metal complexes. These calculations can help in assigning the observed electronic transitions, such as n→π* and π→π* transitions within the ligand and charge-transfer bands in the metal complexes.

X-ray Photoelectron Spectroscopy (XPS): Computational methods can aid in the interpretation of XPS data by predicting the core-level binding energies of atoms like sulfur and nitrogen. Changes in these binding energies upon coordination to a metal can provide information about the electronic environment of the coordinating atoms. researchgate.net

| Property | Computational Method | Predicted Effect of Metal Coordination |

| Coordination Geometry | Density Functional Theory (DFT) | Formation of a stable chelate ring via pyridine nitrogen and thiol sulfur. acs.orgresearchgate.net |

| Vibrational Frequencies | DFT | Shifts in pyridine ring and C-S stretching frequencies. |

| NMR Chemical Shifts | DFT | Downfield shifts in pyridine proton signals upon coordination. acs.org |

| Electronic Transitions | Time-Dependent DFT (TD-DFT) | Appearance of ligand-to-metal or metal-to-ligand charge transfer bands. |

| Core-Level Binding Energies | DFT | Changes in S 2p and N 1s binding energies. researchgate.net |

Synthesis and Characterization of Derivatives and Analogs of 6 Methoxypyridin 3 Yl Methanethiol

Modification of the Methanethiol (B179389) Group (e.g., Thioethers, Disulfides, Sulfoxides, Sulfones)

The sulfur atom of (6-Methoxypyridin-3-yl)methanethiol is a key site for chemical derivatization, allowing for the synthesis of various sulfur-containing functional groups.

Thioethers: The synthesis of thioethers from thiols is a well-established transformation. Methods like the Mitsunobu reaction, which allows for the invertive substitution of alcohols with thiol nucleophiles, can be employed to form thioethers. beilstein-journals.org This approach offers a route to asymmetrically substituted thioethers with defined stereochemistry. beilstein-journals.org

Disulfides: Symmetrical disulfides can be readily prepared through the oxidation of thiols. rsc.orgbiolmolchem.com A common method involves the air oxidation of thiols in the presence of a base like triethylamine (B128534) in a solvent such as dimethylformamide (DMF). rsc.org The use of ultrasound has been shown to significantly accelerate this reaction. rsc.org Alternatively, dimethyl sulfoxide (B87167) (DMSO) in the presence of an acid like hydroiodic acid can effectively oxidize a wide range of thiols to their corresponding disulfides. biolmolchem.com This method is notable for its tolerance of various functional groups. biolmolchem.com

Sulfoxides: The controlled oxidation of the thioether functionality derived from this compound can yield the corresponding sulfoxide. A variety of oxidizing agents can be employed for this purpose. For instance, periodic acid (H₅IO₆) catalyzed by ferric chloride (FeCl₃) in acetonitrile (B52724) offers a rapid and high-yielding method for the selective oxidation of sulfides to sulfoxides. organic-chemistry.org Another approach involves the use of tert-butyl hydroperoxide as an oxidant in the presence of a catalytic amount of methanesulfonic acid. organic-chemistry.org

Sulfones: Further oxidation of the sulfoxide or direct oxidation of the thioether leads to the formation of sulfones. Niobium carbide is an effective catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide. organic-chemistry.org Alternatively, a metal-free approach utilizing urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate (B1210297) can achieve the same transformation. organic-chemistry.org A recently developed reagent provides a route to previously inaccessible heteroaromatic methyl sulfones through its reaction with various bis-nucleophiles. nih.gov

Ring Modifications: Substituent Effects on Pyridine (B92270) Reactivity

The electronic properties of the pyridine ring in this compound can be modulated by the introduction of additional substituents. These modifications can significantly influence the reactivity of the molecule, including the acidity of the methanethiol proton and the nucleophilicity of the pyridine nitrogen.

Studies on substituted pyridines have shown that the position of a substituent has a pronounced effect on the ring's reactivity. For instance, the inductive effect from the meta-position is generally stronger than from the para-position. koreascience.kr The introduction of an electron-donating group, such as a methoxy (B1213986) group, can increase the electron density on the pyridine ring. researchgate.net Conversely, the presence of an additional nitrogen atom within the ring, as in pyridazine, significantly decreases the pKaH, making the N-H bond weaker and more prone to dissociation. sciepub.com This highlights the substantial impact of ring modifications on the electronic character and subsequent reactivity of pyridine-based compounds. The reactivity-selectivity principle can be applied to understand these effects, where a more reactive species is generally less selective in its reactions. sciepub.com

Regiochemical Isomers: Synthesis and Comparative Studies (e.g., 2- vs 3- vs 4-Pyridinemethanethiols)

The position of the methanethiol group on the pyridine ring is a critical determinant of the molecule's properties and reactivity. Comparative studies of regiochemical isomers, such as 2-, 3-, and 4-pyridinemethanethiols, provide valuable insights into these structure-property relationships. The synthesis of these isomers typically involves the reaction of the corresponding bromopyridine with a source of the methanethiol group.

The electronic and steric environment of each isomer is distinct. For example, in 2-pyridinemethanethiol, the methanethiol group is in close proximity to the pyridine nitrogen, which can lead to intramolecular interactions and influence its coordination behavior. In contrast, the 4-pyridinemethanethiol isomer has the methanethiol group positioned further away from the nitrogen, resulting in different electronic and steric properties. The 3-isomer, as in this compound, represents an intermediate case. These differences in regiochemistry can impact their acidity, oxidation potential, and their ability to act as ligands in coordination chemistry.

Synthesis of Pyridinemethanethiol-Based Ligands for Coordination Chemistry

The pyridine nitrogen and the sulfur atom of the methanethiol group in this compound and its analogs make them excellent candidates for use as ligands in coordination chemistry. researchgate.netjscimedcentral.comstmarytx.eduresearchgate.netunizar.es These ligands can coordinate to a variety of metal centers, forming stable complexes with diverse structures and potential applications. nih.govnih.govresearchgate.netmdpi.com

Preparation of Schiff Base Ligands Incorporating the 6-Methoxypyridin-3-yl Moiety

Schiff base ligands are readily synthesized through the condensation reaction of a primary amine with a carbonyl compound. researchgate.netbibliomed.org In the context of this compound, the amino group can be introduced onto the pyridine ring, or a derivative containing an aldehyde or ketone can be reacted with an appropriate amine. The resulting Schiff base ligands often possess multiple donor atoms, making them effective chelating agents. bibliomed.orgresearchgate.net The synthesis is typically carried out by refluxing the reactants in an appropriate solvent, often with an acid or base catalyst. researchgate.netyoutube.com

For example, a Schiff base ligand could be prepared by reacting an amino-substituted derivative of this compound with a suitable aldehyde or ketone. The resulting ligand would contain the pyridine nitrogen, the sulfur atom, and the imine nitrogen as potential coordination sites.

Synthesis and Characterization of Transition Metal Complexes

Pyridinemethanethiol-based ligands, including Schiff bases, can form stable complexes with a wide range of transition metals. nih.govnih.govresearchgate.net The synthesis of these complexes is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.comnih.gov The stoichiometry of the reaction, the nature of the metal ion, and the reaction conditions can all influence the structure and properties of the resulting complex. nih.gov

Characterization of these complexes is typically carried out using a variety of spectroscopic and analytical techniques, including:

FTIR Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the donor groups. nih.govresearchgate.net

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about its geometry. nih.govresearchgate.net

NMR Spectroscopy: To elucidate the structure of the complex in solution. nih.govresearchgate.net

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex and the oxidation state of the metal ion. nih.govresearchgate.net

X-ray Crystallography: To determine the solid-state structure of the complex with high precision.

These studies have revealed that pyridinemethanethiol-based ligands can act as bidentate or polydentate ligands, coordinating to metal ions through the pyridine nitrogen and the sulfur atom, as well as other donor atoms present in the ligand. nih.govnih.govresearchgate.net The geometry of the resulting complexes can vary from tetrahedral to square planar to octahedral, depending on the metal ion and the specific ligand used. nih.govnih.govresearchgate.net

Design and Synthesis of Advanced Scaffolds Utilizing this compound as a Building Block

The unique structural features of this compound make it a valuable building block for the construction of more complex and advanced molecular scaffolds. nih.gov Its ability to undergo a variety of chemical transformations on both the pyridine ring and the methanethiol group allows for the creation of diverse molecular architectures with tailored properties.

For instance, fragment-based drug design strategies can utilize this scaffold to develop novel therapeutic agents. nih.govnih.gov By combining the this compound core with other molecular fragments, it is possible to design molecules that can interact with specific biological targets. nih.gov The synthesis of such advanced scaffolds often involves multi-step reaction sequences that leverage the reactivity of both the pyridine and methanethiol functionalities.

The versatility of this building block also extends to materials science, where it can be incorporated into the structure of polymers and metal-organic frameworks (MOFs). stmarytx.edu The coordinating ability of the pyridine and thiol groups can be exploited to create extended network structures with interesting electronic, magnetic, and catalytic properties. The design of these materials often involves a careful consideration of the steric and electronic properties of the building block to control the final architecture and functionality of the material. stmarytx.edu

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Key Synthetic Intermediate and Building Block in Multi-Step Synthesis

The structure of (6-Methoxypyridin-3-yl)methanethiol suggests its potential as a versatile building block in multi-step organic synthesis. The thiol (-SH) group is a reactive functional group that can participate in a variety of chemical transformations. For instance, it can be readily alkylated, acylated, or oxidized, allowing for the introduction of diverse functionalities.

The pyridine (B92270) ring, with its electron-donating methoxy (B1213986) group, can also be a site for further chemical modification. The nitrogen atom in the pyridine ring can act as a nucleophile or a base, and the aromatic ring itself can undergo electrophilic or nucleophilic aromatic substitution reactions, depending on the reaction conditions. These properties could make this compound a valuable precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

A patent for the synthesis of serpatinib, a targeted cancer therapy, describes the use of a structurally similar compound, 3-bromo-5-methoxypyridine, in a Suzuki coupling reaction. google.com This highlights the utility of the 6-methoxypyridine core in the synthesis of complex, biologically active molecules.

Contributions to Sulfur-Containing Heterocycle Synthesis

Thiols are well-established precursors for the synthesis of a wide array of sulfur-containing heterocyclic compounds. These heterocycles are of significant interest due to their diverse biological activities and applications in materials science. The thiol group in this compound could be utilized in various cyclization reactions to form new ring systems.

For example, it could react with appropriate bifunctional electrophiles to construct thiazole, thiophene (B33073), or other sulfur-containing rings. The specific reaction pathways and resulting heterocyclic structures would depend on the chosen reaction partners and conditions. The synthesis of such novel heterocycles bearing the 6-methoxypyridine moiety could lead to the discovery of compounds with unique pharmacological or material properties.

Utilization in Polymer Chemistry (e.g., as a monomer or chain transfer agent in controlled polymerization)

In the realm of polymer chemistry, thiols can serve two primary roles: as monomers in the synthesis of poly(thioether)s or as chain transfer agents in controlled radical polymerization techniques. If used as a monomer, the difunctional nature of this compound (assuming a second reactive site is introduced on the pyridine ring) could lead to the formation of polymers with the methoxypyridine unit incorporated into the polymer backbone. Such polymers might exhibit interesting optical, electronic, or thermal properties.

More commonly, thiols are employed as chain transfer agents (CTAs) in processes like reversible addition-fragmentation chain-transfer (RAFT) polymerization. In this role, the thiol can control the molecular weight and architecture of the resulting polymers. The specific structure of this compound could influence the kinetics of the polymerization and the properties of the final polymer. However, no studies have been found that specifically investigate the use of this compound in polymerization.

Development of Novel Coordination Compounds for Catalysis

The nitrogen atom of the pyridine ring and the sulfur atom of the thiol group in this compound make it a potential bidentate ligand for the coordination of metal ions. The resulting metal complexes could exhibit interesting catalytic properties. The electronic properties of the ligand, influenced by the methoxy group, and the specific metal center would dictate the catalytic activity of the complex.

These coordination compounds could potentially be explored as catalysts in a variety of organic transformations, such as cross-coupling reactions, oxidations, or reductions. The development of new ligand scaffolds is a crucial aspect of advancing the field of catalysis, and the unique electronic and steric features of this compound could offer new possibilities in this area. Research into metal complexes with organotellurium ligands, which are in the same chalcogen group as sulfur, has shown applications in various catalytic reactions, suggesting a potential avenue for sulfur-based ligands as well. rsc.org

Future Research Directions and Unexplored Avenues for 6 Methoxypyridin 3 Yl Methanethiol

The unique structural features of (6-Methoxypyridin-3-yl)methanethiol, which combine a nucleophilic thiol group with an electron-rich, coordinating pyridine (B92270) ring, position it as a compound of significant interest for future chemical research. While its current applications are still emerging, the potential for this molecule to serve as a versatile building block in synthesis, catalysis, and materials science is substantial. The following sections outline key areas where future research efforts could unlock the full potential of this promising scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing (6-Methoxypyridin-3-yl)methanethiol?

- Methodological Answer : The compound can be synthesized via methanol thiolation reactions, where methanol reacts with hydrogen sulfide or thiol precursors. Key to optimizing yield is the selection of acid-base catalysts (e.g., K₂WO₄/alumina) to regulate selectivity and suppress side reactions like dimethyl sulfide formation. Adjusting Lewis acid site strength and basicity in catalysts enhances methanethiol selectivity .

- Data Consideration : Monitor reaction parameters (temperature, pressure, catalyst loading) using gas chromatography-mass spectrometry (GC-MS) to track intermediates and byproducts.

Q. How can the structural integrity of this compound derivatives be confirmed?

- Methodological Answer : Use X-ray crystallography to resolve hydrogen bonding patterns and protonation sites, as demonstrated in analogous N,4-diheteroaryl 2-aminothiazole hydrobromide salts. Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy validate functional groups (e.g., methoxy, thiol) .

- Example : In structurally related compounds, N–H⋯Br⁻ and O–H⋯Br⁻ interactions form 3D networks, critical for stability .

Q. What are the stability considerations for storing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.